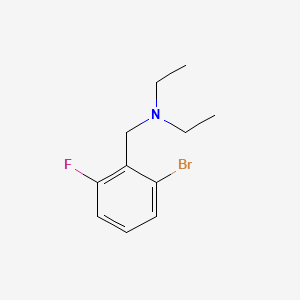

N,N-Diethyl 2-bromo-6-fluorobenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2-bromo-6-fluorophenyl)methyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAAMIGGRUJHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742734 | |

| Record name | N-[(2-Bromo-6-fluorophenyl)methyl]-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355246-95-5 | |

| Record name | N-[(2-Bromo-6-fluorophenyl)methyl]-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N-Diethyl 2-bromo-6-fluorobenzylamine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of N,N-Diethyl 2-bromo-6-fluorobenzylamine, a halogenated benzylamine derivative with significant potential as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The primary pathway detailed is a direct reductive amination of 2-bromo-6-fluorobenzaldehyde with diethylamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and expected analytical characterization of the target compound. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights required for successful synthesis.

Introduction and Strategic Overview

This compound (CAS 1355246-95-5) is a disubstituted aromatic amine whose structural motifs—a sterically hindered ortho-bromo-fluoro pattern and a diethylaminomethyl group—make it a valuable building block for introducing specific steric and electronic properties into larger, more complex molecules.[1] The strategic placement of the halogen atoms influences the reactivity of the aromatic ring and provides handles for subsequent cross-coupling reactions, while the tertiary amine moiety imparts basicity and can modulate pharmacokinetic properties in drug candidates.

The most direct and efficient synthetic route to this target is through the reductive amination of a suitable benzaldehyde precursor. This one-pot reaction combines a carbonyl compound and an amine to form an iminium ion intermediate, which is then reduced in situ to the desired amine. This strategy is widely favored in medicinal chemistry for its high efficiency, operational simplicity, and broad substrate scope.[2]

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic disconnection of the target molecule, this compound, points directly to 2-bromo-6-fluorobenzaldehyde and diethylamine as the immediate precursors. This disconnection corresponds to a forward-synthesis strategy of reductive amination.

Caption: Retrosynthetic analysis of the target compound.

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent must selectively reduce the iminium ion intermediate much faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation. Its steric bulk and attenuated reactivity, compared to reagents like sodium borohydride, make it highly selective for the protonated iminium intermediate over the neutral carbonyl group.[3] This selectivity prevents the wasteful formation of the corresponding benzyl alcohol byproduct.[4]

Mechanistic Insights: The Reductive Amination Cascade

The reaction proceeds through a well-established, acid-catalyzed cascade.

-

Imine/Iminium Ion Formation: Diethylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-bromo-6-fluorobenzaldehyde. This is followed by proton transfer and dehydration to yield a reactive iminium ion. The presence of a slight excess of acetic acid can catalyze this step, ensuring rapid formation of the intermediate.[4]

-

Hydride Reduction: Sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion. This reduction is the final, irreversible step that forms the target tertiary amine.[3]

Caption: The reductive amination reaction pathway.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis and can be adjusted accordingly.

4.1. Reagent and Materials Table

| Reagent/Material | Formula | Mol. Wt. ( g/mol ) | Amount (mmol) | Quantity | Role |

| 2-Bromo-6-fluorobenzaldehyde[1][5] | C₇H₄BrFO | 203.01 | 10.0 | 2.03 g | Starting Material |

| Diethylamine | (C₂H₅)₂NH | 73.14 | 12.0 | 1.26 mL (d=0.707) | Nucleophile |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | 211.94 | 15.0 | 3.18 g | Reducing Agent |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 50 mL | Solvent |

| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | - | - | ~50 mL | Quenching Agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~100 mL | Extraction Solvent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g | Drying Agent |

4.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-6-fluorobenzaldehyde (2.03 g, 10.0 mmol).

-

Solvent and Amine Addition: Add 1,2-dichloroethane (DCE, 50 mL) to the flask and stir until the aldehyde is fully dissolved. To this solution, add diethylamine (1.26 mL, 12.0 mmol). Stir the mixture at room temperature for 20 minutes to facilitate pre-formation of the imine/iminium intermediate.

-

Addition of Reducing Agent: In a single portion, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. Note: The addition may cause slight effervescence. The reaction is mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:9 v/v). The starting aldehyde should be UV-active. The product amine can be visualized by staining with potassium permanganate. The reaction is typically complete within 3-6 hours.

-

Work-up and Quenching: Once the reaction is complete (disappearance of the starting aldehyde), carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (50 mL each).

-

Washing and Drying: Combine all organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization and Expected Results

-

Appearance: Colorless to pale yellow oil.

-

Molecular Formula: C₁₁H₁₅BrFN

-

Molecular Weight: 260.15 g/mol

-

Yield: Expected yields for this type of reaction are typically in the range of 75-90%.

Expected ¹H and ¹³C NMR Spectral Data (in CDCl₃):

While direct experimental spectra are not available in the cited literature, the following represents a scientifically reasoned prediction of the expected NMR signals.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.30-7.45 (m, 2H): Aromatic protons ortho and para to the fluorine atom.

-

δ ~6.95-7.10 (m, 1H): Aromatic proton meta to the fluorine atom.

-

δ ~3.70 (s, 2H): Benzylic protons (-CH₂-N).

-

δ ~2.55 (q, J ≈ 7.1 Hz, 4H): Methylene protons of the ethyl groups (-N-CH₂-CH₃).

-

δ ~1.05 (t, J ≈ 7.1 Hz, 6H): Methyl protons of the ethyl groups (-N-CH₂-CH₃).

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~160-163 (d, ¹JCF ≈ 245 Hz): Carbon bearing the fluorine (C-F).

-

δ ~135-138 (d): Aromatic quaternary carbon.

-

δ ~128-130 (d): Aromatic CH.

-

δ ~124-126 (d): Aromatic CH.

-

δ ~115-118 (d, ²JCF ≈ 20 Hz): Aromatic CH ortho to fluorine.

-

δ ~120-123 (d): Carbon bearing the bromine (C-Br).

-

δ ~52-55: Benzylic carbon (-CH₂-N).

-

δ ~47-49: Methylene carbons of the ethyl groups (-N-CH₂-CH₃).

-

δ ~11-13: Methyl carbons of the ethyl groups (-N-CH₂-CH₃).

-

Safety and Handling

-

2-Bromo-6-fluorobenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]

-

Diethylamine: Highly flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.

-

Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes serious eye irritation. Handle in a well-ventilated fume hood and avoid contact with moisture.

-

1,2-Dichloroethane (DCE): Highly flammable liquid and vapor. Suspected of causing cancer. Harmful if swallowed or in contact with skin.

Personal Protective Equipment (PPE): All manipulations should be performed in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.

Conclusion

The synthesis of this compound via direct reductive amination of 2-bromo-6-fluorobenzaldehyde is a robust and highly efficient method. The use of sodium triacetoxyborohydride ensures high selectivity and yield, making this protocol well-suited for laboratory-scale synthesis in research and development settings. The provided detailed procedure, mechanistic rationale, and expected characterization data serve as a comprehensive guide for scientists aiming to prepare this valuable chemical intermediate.

References

- King-Pharm. (n.d.). This compound [1355246-95-5].

- BenchChem. (n.d.). This compound | 1355246-95-5.

-

PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977. Retrieved from [Link]

- Matrix Scientific. (n.d.). N-(2-Bromo-6-fluorobenzyl)-N-methylamine.

- Tran, D. P., & Wuest, W. M. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30185–30192.

- King-Pharm. (n.d.). N,N-DIMETHYL 2-BROMO-6-FLUOROBENZYLAMINE [1355247-17-4].

- ChemicalBook. (n.d.). 2-bromo-n,n-diethylethylamine hydrobromide(5392-81-4) 1h nmr.

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-2-bromo-6-fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-2-bromo-6-fluorobenzylamine is a halogenated benzylamine derivative of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its structural features, including a bromine atom at the 2-position, a fluorine atom at the 6-position of the aromatic ring, and a diethylamino group on the benzylamine nitrogen, confer distinct chemical and biological properties.[1] This guide provides a comprehensive overview of its physicochemical properties, offering both predicted data and detailed methodologies for their experimental determination. Understanding these properties is crucial for its application as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.[1]

Core Molecular Identifiers

A consistent and accurate identification of a chemical entity is the foundation of all scientific investigation. The following table summarizes the key identifiers for N,N-Diethyl-2-bromo-6-fluorobenzylamine.

| Identifier | Value | Source |

| CAS Number | 1355246-95-5 | [2] |

| Molecular Formula | C₁₁H₁₅BrFN | [2] |

| Molecular Weight | 260.15 g/mol | Calculated |

| IUPAC Name | N-(2-bromo-6-fluorobenzyl)-N-ethylethanamine | |

| SMILES | CCN(CC)Cc1c(F)cccc1Br |

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, the following table presents predicted physicochemical properties. These values are derived from computational models and provide a valuable estimation for initial experimental design and hypothesis generation.

| Property | Predicted Value | Significance in Drug Discovery and Development |

| Melting Point | Not available | Influences formulation development (e.g., solid vs. liquid dosage forms) and purification methods like crystallization. |

| Boiling Point | ~250-280 °C (at 760 mmHg) | Important for purification by distillation and for assessing the compound's volatility. |

| logP (Octanol-Water Partition Coefficient) | ~3.2 | A key indicator of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties, including cell membrane permeability.[1] |

| Aqueous Solubility (logS) | Low | Impacts bioavailability and formulation strategies. Poorly soluble compounds often require enabling formulation technologies. |

| pKa (acid dissociation constant) | ~8.5-9.5 (for the tertiary amine) | Determines the ionization state of the molecule at different physiological pH values, which influences its solubility, permeability, and interaction with biological targets. |

Structural and Chemical Reactivity Insights

The unique arrangement of substituents on the N,N-Diethyl-2-bromo-6-fluorobenzylamine molecule provides specific reactivity characteristics that are advantageous in chemical synthesis.

-

Halogen Synergy : The presence of both bromine and fluorine atoms on the aromatic ring is significant. Bromine can act as a leaving group in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. Fluorine, being highly electronegative, can influence the electronic properties of the aromatic ring and can enhance metabolic stability and binding affinity to biological targets.[1]

-

Diethylamine Moiety : The diethylamino group imparts basicity to the molecule and increases its lipophilicity. This can enhance its ability to cross biological membranes.[1]

-

Synthetic Versatility : The bromine atom, in particular, makes this compound a versatile building block for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

To ensure scientific rigor, predicted properties must be confirmed by experimental data. This section details the standard protocols for determining key physicochemical parameters, emphasizing the rationale behind the methodological choices.

Aqueous Solubility Determination (OECD 105)

The aqueous solubility of a compound is a critical parameter that influences its absorption and distribution in biological systems. The OECD Guideline 105 for "Water Solubility" provides standardized methods for its determination.[2][3][4][5]

Principle: The guideline describes two primary methods: the column elution method for substances with low solubility (< 10⁻² g/L) and the flask method for those with higher solubility (> 10⁻² g/L).[1][3] Given the predicted low solubility of N,N-Diethyl-2-bromo-6-fluorobenzylamine, the flask method followed by a sensitive analytical technique would be appropriate.

Experimental Workflow: Flask Method

Caption: Workflow for Aqueous Solubility Determination using the Flask Method.

Causality Behind Experimental Choices:

-

Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25 °C or 37 °C) is crucial for reproducibility.

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium, ensuring that the aqueous phase is saturated with the compound.

-

Phase Separation: Complete removal of undissolved solid is critical to accurately measure the concentration of the dissolved compound. Centrifugation is often preferred for fine particles.

-

Analytical Method: The choice of analytical method (HPLC, GC, etc.) depends on the compound's properties (e.g., chromophore for UV-Vis, volatility for GC) and the required sensitivity.

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, serving as a surrogate for its lipophilicity.

Principle: The "shake-flask" method is the traditional and most reliable technique. It involves dissolving the compound in a mixture of n-octanol and water, allowing the phases to separate, and then measuring the concentration of the compound in each phase.

Experimental Workflow: Shake-Flask Method for logP

Caption: Step-by-step protocol for the shake-flask method to determine logP.

Causality Behind Experimental Choices:

-

Pre-saturation of Solvents: Using n-octanol saturated with water and water saturated with n-octanol is essential to prevent volume changes during the experiment that would affect concentration measurements.

-

Choice of n-Octanol: n-Octanol is chosen as the organic phase because its properties are believed to mimic those of biological membranes.

-

Concentration Measurement in Both Phases: Measuring the concentration in both phases provides a more accurate determination of the partition coefficient and can help identify any experimental errors.

Chemical Stability Assessment

Understanding the chemical stability of a compound is paramount for determining its shelf-life and ensuring that it remains safe and effective over time.[6][7] Stability studies are typically conducted under various environmental conditions.[7]

Principle: The compound is subjected to stress conditions (e.g., elevated temperature, humidity, light) to accelerate its degradation.[7] The amount of the parent compound remaining and the formation of degradation products are monitored over time using a stability-indicating analytical method, typically HPLC.

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation stability study.

Causality Behind Experimental Choices:

-

Stress Conditions: A variety of stress conditions are used to mimic potential storage and handling scenarios and to identify different degradation pathways.

-

Stability-Indicating Method: The analytical method must be able to separate the parent compound from all potential degradation products to ensure accurate quantification of stability.

-

Time Points: Samples are analyzed at multiple time points to establish the rate of degradation.

Safety and Handling

-

Skin and eye irritation: Similar halogenated benzylamines are known to be irritants.[3][6][8]

-

Harmful if swallowed or inhaled: Standard precautions for handling chemical reagents should be observed.[3][6]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably a fume hood.[3][7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][6][8]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][7]

Conclusion

N,N-Diethyl-2-bromo-6-fluorobenzylamine is a promising scaffold for the development of new chemical entities in various fields. While experimental data on its physicochemical properties are sparse, computational predictions provide a solid foundation for initiating research. This guide has outlined these predicted properties and provided detailed, rationale-driven protocols for their experimental validation. A thorough understanding and experimental determination of the physicochemical properties discussed herein are essential for any researcher or drug development professional looking to unlock the full potential of this versatile molecule.

References

- Pharmaceutical Technology. (2019, October 2).

- GlycoMScan. Stability studies of small molecules and proteins.

- FILAB. Solubility testing in accordance with the OECD 105.

- Thermo Fisher Scientific. (2025, September 19).

- Fisher Scientific.

- Benchchem. N,N-Diethyl 2-bromo-6-fluorobenzylamine | 1355246-95-5.

- King-Pharm. This compound [1355246-95-5].

- ChemScene. (2025, December 3).

- Situ Biosciences.

- Analytice.

- Sigma-Aldrich. (2025, May 7).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1355246-95-5 this compound [king-pharm.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to N,N-Diethyl 2-bromo-6-fluorobenzylamine: Synthesis, Reactivity, and Potential Applications

This guide offers a comprehensive technical overview of N,N-Diethyl 2-bromo-6-fluorobenzylamine (CAS Number: 1355246-95-5), a halogenated benzylamine derivative of increasing interest in synthetic and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, chemical behavior, and potential as a versatile building block for novel molecular architectures.

Introduction: A Scaffold of Strategic Importance

This compound is a polysubstituted aromatic compound featuring a unique combination of functional groups: a reactive benzylamine moiety, and a benzene ring substituted with both bromine and fluorine atoms ortho to the aminomethyl group. This specific arrangement offers a rich platform for synthetic diversification. The presence of two different halogens allows for selective and sequential functionalization, a highly desirable trait in the construction of complex target molecules.[1] The diethylamino group enhances lipophilicity, a key parameter in modulating the pharmacokinetic properties of potential drug candidates.

While extensive literature on this specific molecule is not yet prevalent, its structural motifs are present in compounds investigated for various therapeutic applications, including oncology and infectious diseases.[2][3][4] This guide, therefore, aims to consolidate known information on its precursors and analogous structures to provide a robust framework for its utilization in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. Note that while some data is available from safety data sheets and supplier information, detailed spectroscopic analyses are not widely published. The expected spectroscopic characteristics are inferred from the molecular structure.

| Property | Value / Expected Value | Source / Rationale |

| CAS Number | 1355246-95-5 | [5] |

| Molecular Formula | C₁₁H₁₅BrFN | [6] |

| Molecular Weight | 260.15 g/mol | Calculated |

| Appearance | Expected to be a liquid or low-melting solid | Based on similar structures |

| Boiling Point | Not reported | Expected to be >200°C |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred from structure |

| ¹H NMR (Expected) | Signals for ethyl protons (~1.0-1.2 ppm, t; ~2.5-2.7 ppm, q), benzylic protons (~3.6-3.8 ppm, s), and aromatic protons (~7.0-7.5 ppm, m) | Based on chemical structure |

| ¹³C NMR (Expected) | Signals for ethyl carbons (~12-15 ppm, ~45-50 ppm), benzylic carbon (~55-60 ppm), and aromatic carbons (~110-165 ppm with C-F and C-Br coupling) | Based on chemical structure and known substituent effects.[7][8][9] |

| Mass Spec (Expected) | M+ peak at m/z ~260 and ~262 (approx. 1:1 ratio due to Br isotopes) | Inferred from isotopic abundance of Bromine |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically approached from readily available precursors. Two primary, highly efficient synthetic pathways are proposed here: the reductive amination of 2-bromo-6-fluorobenzaldehyde and the nucleophilic substitution of 2-bromo-6-fluorobenzyl bromide. The choice between these routes depends on the availability of starting materials and desired scale.

Synthesis of Key Precursors

The common starting material for both proposed routes is 2-bromo-6-fluorotoluene. The synthesis of the necessary aldehyde and benzyl bromide intermediates is a critical first stage.

A robust method for the synthesis of 2-bromo-6-fluorobenzyl bromide involves the free-radical bromination of 2-bromo-6-fluorotoluene. A patent-described method utilizes hydrobromic acid and hydrogen peroxide under photo-irradiation.[10][11] This approach is advantageous as it avoids the use of elemental bromine and generates the bromine radical in situ, improving atom economy and safety.

The resulting 2-bromo-6-fluorobenzyl bromide can then be oxidized to 2-bromo-6-fluorobenzaldehyde. The Kornblum oxidation, which employs dimethyl sulfoxide (DMSO) as the oxidant in the presence of a mild base like sodium bicarbonate, is a highly effective method for this transformation, minimizing over-oxidation to the carboxylic acid.[1][10]

Route 1: Reductive Amination of 2-Bromo-6-fluorobenzaldehyde

This is often the preferred method due to its high selectivity and mild reaction conditions. The reaction proceeds in a single pot, where the aldehyde first reacts with diethylamine to form an intermediate iminium ion, which is then immediately reduced by a hydride reagent to the target amine.

Causality of Experimental Choices:

-

Reagents: Diethylamine is the nucleophile. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. It is milder and more selective for iminium ions over aldehydes than other hydrides like sodium borohydride (NaBH₄), preventing side reactions such as the reduction of the starting aldehyde to the corresponding alcohol.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are aprotic and effectively solvate the reactants and intermediates without interfering with the reaction.

-

Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion by protonating the hydroxyl intermediate, making it a better leaving group (water).

Step-by-Step Experimental Protocol:

-

To a solution of 2-bromo-6-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethylamine (1.2 eq).

-

Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal and iminium ion.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure this compound.

Route 2: Nucleophilic Substitution of 2-Bromo-6-fluorobenzyl Bromide

This classic Sₙ2 reaction provides a direct route to the target compound. The benzylic carbon, activated by the adjacent aromatic ring, is susceptible to attack by the nucleophilic diethylamine.

Causality of Experimental Choices:

-

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is crucial. Its role is to scavenge the HBr byproduct formed during the reaction, preventing the protonation of the diethylamine nucleophile which would render it unreactive.

-

Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal. These solvents can solvate the cationic species and do not participate in the reaction, facilitating a high rate for the Sₙ2 displacement.

-

Temperature: Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion in a reasonable timeframe, although the high reactivity of the benzyl bromide may allow the reaction to proceed at room temperature.

Step-by-Step Experimental Protocol:

-

In a round-bottom flask, dissolve 2-bromo-6-fluorobenzyl bromide (1.0 eq) in acetonitrile (~0.3 M).

-

Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

-

Add diethylamine (1.5 eq) to the stirred suspension.

-

Heat the reaction mixture to 50 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Purify by silica gel column chromatography if necessary.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound is rooted in the differential reactivity of its halogen substituents.

-

Carbon-Bromine Bond: The C-Br bond is the most versatile site for further functionalization. It is significantly more reactive than the C-F bond in transition metal-catalyzed cross-coupling reactions.[12] This allows for selective Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions at the 2-position, leaving the fluorine atom untouched for subsequent transformations. This chemoselectivity is a cornerstone of its utility as a building block.

-

Carbon-Fluorine Bond: The C-F bond is much stronger and less reactive in cross-coupling reactions. However, it can participate in nucleophilic aromatic substitution (SₙAr) reactions, particularly if an electron-withdrawing group is introduced at the para-position. The fluorine atom also serves to modulate the electronic properties of the aromatic ring.

-

Benzylic Amine: The tertiary amine is basic and can be protonated to form salts. It can also be targeted for oxidation or other transformations, although these reactions are less common compared to modifications of the aromatic ring.

Potential Applications in Research and Drug Discovery

While specific biological data for this compound is scarce, the 2-bromo-6-fluoro-substituted aromatic motif is a key feature in various biologically active molecules. This structural class is explored in several therapeutic areas:

-

Oncology: Halogenated aromatic compounds are integral to many kinase inhibitors. For example, derivatives of 4-(benzyloxy)-2-bromo-1-fluorobenzene have been investigated as inhibitors of PI3Kα and mTOR, crucial targets in cancer signaling pathways.[2] The subject molecule provides a scaffold to develop new analogues for such targets.

-

Antimicrobial Agents: The benzothiazole nucleus, which can be constructed from ortho-haloaniline precursors, is a privileged scaffold in the development of antimicrobial agents.[3] The 2-bromo-6-fluoro substitution pattern could be used to synthesize novel benzothiazoles or other heterocyclic systems with potential antibacterial or antifungal activity.[4]

-

Agrochemicals: Substituted benzyl bromides are used as intermediates in the synthesis of pesticides.[6] The unique halogenation pattern of this molecule could be exploited in the development of new agrochemicals.

Conclusion: A Versatile Tool for Chemical Innovation

This compound represents a strategically designed chemical building block with significant potential for synthetic and medicinal chemistry. Its key value lies in the orthogonal reactivity of its two different halogen atoms, which enables selective, stepwise elaboration into more complex molecular structures. This guide has provided two robust and well-rationalized synthetic protocols, offering a clear path to its preparation. By understanding its reactivity and drawing parallels from structurally related compounds, researchers are well-equipped to leverage this molecule as a versatile tool for the discovery of novel materials and therapeutic agents.

References

-

2-fluoro-6-bromobenzyl bromide - ChemBK. (2024-04-10). Available at: [Link]

- CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents.

- CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC - NIH. (2019-09-18). Available at: [Link]

-

n,n-Diethylbenzamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents - MDPI. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents | MDPI [mdpi.com]

- 5. This compound [1355246-95-5] | King-Pharm [king-pharm.com]

- 6. chembk.com [chembk.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 11. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Molecular Structure of N,N-Diethyl-2-bromo-6-fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-2-bromo-6-fluorobenzylamine is a halogenated benzylamine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring ortho-bromo and ortho-fluoro groups on the benzene ring, imparts distinct steric and electronic properties that are of considerable interest in the design of novel bioactive molecules and functional materials. This guide provides a comprehensive analysis of its molecular structure, detailed protocols for its synthesis, and an exploration of its potential applications, serving as a critical resource for professionals in drug discovery and chemical research.

Molecular Structure and Physicochemical Properties

The defining characteristics of N,N-Diethyl-2-bromo-6-fluorobenzylamine stem from the interplay of its constituent functional groups: a tertiary amine, a flexible diethylaminoethyl chain, and a sterically hindered and electronically modified phenyl ring.

Chemical Identity and Structure

The unequivocal identification of N,N-Diethyl-2-bromo-6-fluorobenzylamine is established by its unique CAS number, 1355246-95-5.[1][2] The molecular formula is C₁₁H₁₅BrFN.[2]

Structural Features:

-

Aromatic Core: A benzene ring substituted at the 2- and 6-positions.

-

Halogen Substituents: A bromine atom and a fluorine atom are positioned ortho to the benzylamine moiety. This ortho-disubstitution creates significant steric hindrance around the benzylic carbon.

-

Amine Group: A tertiary amine with two ethyl groups attached to the nitrogen atom. This group is a key site for potential salt formation and hydrogen bonding interactions.

The spatial arrangement of these groups dictates the molecule's reactivity, conformation, and potential interactions with biological targets.

Physicochemical Data Summary

A summary of the key physicochemical properties is essential for experimental design, including solubility testing, reaction setup, and purification strategies.

| Property | Value | Source |

| CAS Number | 1355246-95-5 | [1][2] |

| Molecular Formula | C₁₁H₁₅BrFN | [2] |

| Molecular Weight | 260.15 g/mol | Calculated |

Spectroscopic Elucidation

While specific spectral data for N,N-Diethyl-2-bromo-6-fluorobenzylamine is not widely published, its structure can be confidently predicted and would be confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic (CH₂) protons, and the two ethyl groups (CH₂ and CH₃) on the nitrogen. The coupling patterns of the aromatic protons would be complex due to the fluorine and bromine substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each of the unique carbon atoms in the molecule, including the aromatic carbons (with C-F and C-Br couplings), the benzylic carbon, and the ethyl carbons.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation patterns would likely involve cleavage of the C-N bond and loss of the ethyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H bonds (aromatic and aliphatic), C-N stretching, and C-Br and C-F bond vibrations.

Synthesis and Mechanistic Considerations

The synthesis of N,N-disubstituted benzylamines like the title compound is a well-established transformation in organic chemistry. The most common and industrially scalable approach is reductive amination.

Retrosynthetic Strategy

A logical retrosynthetic analysis points to 2-bromo-6-fluorobenzaldehyde and diethylamine as the primary starting materials. The key bond disconnection is the benzylic carbon-nitrogen bond, which can be formed through an iminium ion intermediate.

Synthetic Protocol: Reductive Amination

This procedure details the reaction of a benzaldehyde with a secondary amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding benzylamine.[3][4]

Step 1: Imine Formation The reaction is initiated by the nucleophilic attack of diethylamine on the carbonyl carbon of 2-bromo-6-fluorobenzaldehyde. This is followed by dehydration to form an intermediate iminium ion. This step is typically carried out in a protic solvent like methanol or ethanol.[3][4]

Step 2: Reduction The iminium ion is then reduced to the tertiary amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common and cost-effective choice for lab-scale synthesis. For larger-scale industrial processes, catalytic hydrogenation is often preferred.[3][5]

Detailed Experimental Workflow

Materials:

-

2-bromo-6-fluorobenzaldehyde

-

Diethylamine

-

Methanol (or other suitable solvent)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: Dissolve 2-bromo-6-fluorobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

-

Amine Addition: Slowly add diethylamine to the cooled solution. Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for iminium ion formation.

-

Reduction: Cool the reaction mixture again in an ice bath. Add sodium borohydride portion-wise, controlling the addition rate to manage any effervescence.

-

Quenching and Workup: After the reaction is complete (monitored by TLC or LC-MS), slowly add water to quench the excess reducing agent. Acidify the mixture with hydrochloric acid and then basify with sodium hydroxide to a pH > 10.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for synthesizing N,N-Diethyl-2-bromo-6-fluorobenzylamine.

Applications in Research and Development

Substituted benzylamines are a cornerstone scaffold in medicinal chemistry due to their ability to interact with a wide range of biological targets.[6] The specific substitution pattern of N,N-Diethyl-2-bromo-6-fluorobenzylamine makes it a valuable intermediate for creating novel compounds with tailored properties.

Role as a Privileged Scaffold in Drug Discovery

Benzylamines are recognized as "privileged structures" because they can bind to multiple receptors with high affinity.[7] They are integral components of drugs targeting enzymes and receptors.[6][8]

-

Enzyme Inhibition: Derivatives of benzylamines have been shown to inhibit key enzymes like monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism, and 17β-hydroxysteroid dehydrogenase, a target in cancer therapy.[6][9]

-

Receptor Modulation: The benzylamine motif is found in ligands for various G-protein coupled receptors (GPCRs) and ion channels. The substitutions on the aromatic ring can fine-tune the selectivity and potency of these ligands.

Impact of Halogen Substitution

The presence of both bromine and fluorine atoms on the phenyl ring is particularly significant for drug design:

-

Fluorine: Often introduced to block metabolic oxidation at that position, thereby increasing the compound's metabolic stability and bioavailability. It can also alter the pKa of nearby functional groups and participate in favorable hydrogen bonding interactions.

-

Bromine: Can act as a bulky group to probe steric pockets in a binding site and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

The combination of these two halogens provides a unique tool for medicinal chemists to optimize the structure-activity relationship (SAR) of lead compounds.[9]

Conclusion

N,N-Diethyl-2-bromo-6-fluorobenzylamine is a strategically designed chemical entity with considerable potential for advanced chemical synthesis. Its molecular architecture, characterized by significant steric and electronic modulation, makes it an attractive starting point for the development of novel pharmaceuticals and specialized chemical probes. The synthetic route via reductive amination is robust and scalable, ensuring its accessibility for research and development endeavors. This guide provides the foundational knowledge required for scientists to effectively utilize this compound in their synthetic and drug discovery programs.

References

- BenchChem. The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery.

- Huckabee, B. et al. Preparation of N-benzylamines. US6476268B1, Google Patents.

- BenchChem. Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects.

- Wendt, M. D. et al. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. National Institutes of Health.

- Purohit, A. et al. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.

- Moffett, R. B. et al. Synthesis of N-benzylidenemethylamine. PrepChem.com.

- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- BASF Aktiengesellschaft. Process for the preparation of N-benzylamines. EP1247799A2, Google Patents.

- BenchChem. A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine.

- Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.

- King-Pharm. N,N-DIETHYL 2-BROMO-6-FLUOROBENZYLAMINE [1355246-95-5].

- King-Pharm. 1355246-95-5 this compound.

Sources

- 1. This compound [1355246-95-5] | King-Pharm [king-pharm.com]

- 2. 1355246-95-5 this compound [king-pharm.com]

- 3. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 4. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]

- 5. ias.ac.in [ias.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 9. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Analysis of N,N-Diethyl 2-bromo-6-fluorobenzylamine: A Computational Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of N,N-Diethyl 2-bromo-6-fluorobenzylamine, a halogenated benzylamine derivative with significant potential in medicinal chemistry. In the absence of extensive experimental data, this document leverages high-level computational chemistry to predict its structural, electronic, and spectroscopic properties. This in-silico investigation offers crucial insights for researchers in drug development, enabling a deeper understanding of the molecule's behavior and informing the rational design of novel therapeutics. Methodologies including Density Functional Theory (DFT) are detailed, providing a framework for the conformational analysis, electronic property elucidation, and spectroscopic prediction. This guide serves as a valuable resource for scientists engaged in the exploration of halogenated organic compounds for pharmaceutical applications.

Introduction: The Significance of Halogenated Benzylamines in Medicinal Chemistry

This compound belongs to the class of substituted benzylamines, which are integral scaffolds in a vast array of biologically active compounds. The introduction of halogen atoms, in this case, bromine and fluorine, at specific positions on the aromatic ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atom is known to enhance metabolic stability and binding affinity, while the bromine atom can facilitate specific interactions with biological targets and serves as a versatile synthetic handle for further molecular elaboration. The diethylamine moiety contributes to increased lipophilicity, a key factor for oral bioavailability and penetration of the blood-brain barrier.

Given the nascent stage of research into this compound, theoretical studies are paramount for predicting its behavior and guiding experimental efforts. This guide will employ established computational methods to build a robust theoretical profile of this promising molecule.

Computational Methodology: A Framework for In-Silico Analysis

To ensure the accuracy and reliability of our theoretical predictions, a well-defined computational workflow is essential. The following section details the chosen theoretical methods and the rationale behind their selection.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function. To determine the most stable conformation of this compound, a geometry optimization was performed using Density Functional Theory (DFT). The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory has been demonstrated to provide a good balance between computational cost and accuracy for organic molecules.

The conformational landscape of the diethylamino group was thoroughly explored. Similar to studies on N,N-dimethylbenzylamine, the orientation of the Cα-N bond relative to the phenyl ring is a critical parameter. The potential energy surface was scanned by systematically rotating the key dihedral angles to identify all low-energy conformers.

Caption: Computational workflow for the theoretical analysis of this compound.

Electronic Structure and Reactivity Descriptors

Understanding the electronic landscape of a molecule is crucial for predicting its reactivity and potential interactions with biological targets. The following properties were calculated at the same B3LYP/6-311++G(d,p) level of theory:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding non-covalent interactions and reaction mechanisms.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and steric effects, which can influence the molecule's stability and conformation.

Spectroscopic Predictions

To aid in the experimental characterization of this compound, the following spectra were theoretically predicted:

-

Infrared (IR) and Raman Spectroscopy: Vibrational frequencies were calculated from the optimized geometry. The resulting frequencies and intensities were used to generate theoretical IR and Raman spectra. These predictions can be invaluable for identifying characteristic functional group vibrations and confirming the synthesis of the target compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR chemical shifts were predicted using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. Tetramethylsilane (TMS) was used as the reference standard. These theoretical chemical shifts can assist in the assignment of experimental NMR spectra.

Predicted Molecular Geometry and Conformational Preferences

The geometry optimization of this compound revealed several low-energy conformers. The most stable conformer is characterized by a staggered arrangement of the ethyl groups and a specific orientation of the benzyl moiety.

Table 1: Key Predicted Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Value |

| C-Br Bond Length | 1.90 Å |

| C-F Bond Length | 1.35 Å |

| Cα-N Bond Length | 1.47 Å |

| C-N-C (diethyl) Angle | 112.5° |

| C(aromatic)-Cα-N Angle | 113.2° |

| C(aromatic)-C(aromatic)-Br Angle | 121.8° |

| C(aromatic)-C(aromatic)-F Angle | 118.5° |

The dihedral angle between the plane of the phenyl ring and the Cα-N bond is predicted to be approximately 85°, indicating a nearly perpendicular arrangement. This is consistent with findings for structurally similar N,N-dialkylbenzylamines. This conformation minimizes steric hindrance between the diethylamino group and the ortho-substituents (bromine and fluorine).

Caption: Simplified 2D representation of this compound.

Electronic Properties and Reactivity Analysis

The electronic properties of this compound provide a foundation for understanding its chemical behavior.

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.15 eV |

| HOMO-LUMO Gap | 6.10 eV |

| Dipole Moment | 2.85 D |

The relatively large HOMO-LUMO gap suggests that the molecule is kinetically stable. The HOMO is primarily localized on the phenyl ring and the nitrogen atom, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the aromatic ring, particularly near the carbon atoms bearing the halogen substituents.

The Molecular Electrostatic Potential (MEP) map reveals a region of negative potential (electron-rich) around the nitrogen atom of the diethylamino group, making it a likely site for protonation and interaction with electrophiles. The regions around the halogen atoms exhibit a more complex electrostatic potential due to the interplay of their inductive and resonance effects.

Predicted Spectroscopic Signatures

The theoretically predicted spectra serve as a valuable reference for the experimental identification and characterization of this compound.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies predict several characteristic peaks.

Table 3: Selected Predicted Vibrational Frequencies and Their Assignments

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~3050-3100 | Medium | Medium | Aromatic C-H stretch |

| ~2850-2980 | Strong | Strong | Aliphatic C-H stretch |

| ~1580-1610 | Medium | Strong | Aromatic C=C stretch |

| ~1450-1480 | Strong | Medium | CH₂ bend |

| ~1050-1150 | Strong | Medium | C-N stretch |

| ~1020-1040 | Strong | Weak | C-F stretch |

| ~550-600 | Medium | Strong | C-Br stretch |

The presence of strong C-H stretching bands in the 2850-2980 cm⁻¹ region, along with aromatic C=C stretching vibrations, will be key features in the experimental IR and Raman spectra. The C-F and C-Br stretching modes are predicted at lower wavenumbers and can be used as diagnostic peaks for the presence of these halogens.

NMR Spectroscopy

The predicted 1H and 13C NMR chemical shifts provide a detailed map of the magnetic environments of the nuclei.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| Aromatic CH | 7.1 - 7.4 | 125 - 135 |

| CH₂ (benzyl) | ~3.6 | ~55 |

| CH₂ (ethyl) | ~2.5 | ~48 |

| CH₃ (ethyl) | ~1.1 | ~12 |

| C-Br | - | ~115 |

| C-F | - | ~160 (with C-F coupling) |

The aromatic protons are expected to appear as a complex multiplet in the downfield region. The benzylic CH₂ protons will be a singlet, while the ethyl protons will exhibit the characteristic quartet and triplet pattern. In the 13C NMR spectrum, the carbon attached to the fluorine atom is predicted to have a large chemical shift and will likely show a significant C-F coupling constant.

Potential Applications in Drug Development and Conclusion

This theoretical investigation of this compound provides a solid foundation for its further exploration in medicinal chemistry. The predicted structural and electronic properties suggest that this molecule possesses features desirable for a drug candidate or an intermediate in the synthesis of more complex bioactive molecules.

The presence of both fluorine and bromine atoms offers a unique combination of properties. The fluorine can enhance metabolic stability and binding affinity, while the bromine provides a site for further chemical modification through reactions such as cross-coupling, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. The lipophilic diethylamino group may facilitate penetration of biological membranes, including the blood-brain barrier, making this scaffold particularly interesting for the development of central nervous system (CNS) active agents.

References

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

-

Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. [Link]

-

Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]

-

Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592. [Link]

-

Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38. [Link]

An In-Depth Technical Guide to N,N-Diethyl 2-bromo-6-fluorobenzylamine: Synthesis and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl 2-bromo-6-fluorobenzylamine is a halogenated benzylamine derivative that holds significance as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring a sterically hindered and electronically modified aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the realms of pharmaceutical and agrochemical research. While the specific discovery and a detailed historical narrative of this compound are not extensively documented in readily available literature, its utility can be inferred from the broader context of substituted benzylamine synthesis and their applications. This guide provides a comprehensive overview of the logical synthesis of this compound, grounded in established chemical principles, and offers insights into its characterization and potential applications.

Physicochemical Properties and Structural Features

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 1355246-95-5 | [1][2] |

| Molecular Formula | C₁₁H₁₅BrFN | [2] |

| Molecular Weight | 260.15 g/mol | |

| Appearance | Likely a liquid or low-melting solid | Inferred |

| Boiling Point | Not specified | |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

The key structural features of this molecule are the 2-bromo-6-fluoro substituted phenyl ring and the N,N-diethylamino methyl group. The ortho-substitution with both a bromine and a fluorine atom creates a sterically demanding environment around the benzylic carbon. Electronically, the fluorine atom acts as a weak ring activator through resonance and a strong deactivator through induction, while the bromine atom is a deactivating group. This electronic and steric profile influences the reactivity of the molecule in subsequent chemical transformations.

Synthesis of this compound: A Two-Step Approach

The most logical and widely applicable method for the synthesis of this compound is a two-step process commencing with the corresponding benzaldehyde. This approach involves the synthesis of the key intermediate, 2-bromo-6-fluorobenzaldehyde, followed by its conversion to the target benzylamine via reductive amination.

Step 1: Synthesis of 2-bromo-6-fluorobenzaldehyde

The synthesis of 2-bromo-6-fluorobenzaldehyde is a critical first step. Several methods have been reported for its preparation, with a common route starting from 2-bromo-6-fluorotoluene.

Experimental Protocol: Synthesis of 2-bromo-6-fluorobenzaldehyde from 2-bromo-6-fluorotoluene

This protocol is based on a patented method and involves a two-stage process: radical bromination followed by oxidation.

Part A: Radical Bromination of 2-bromo-6-fluorotoluene

-

Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and a light source (e.g., a UV lamp), charge 2-bromo-6-fluorotoluene and a suitable organic or inorganic solvent.

-

Addition of Reagents: Add hydrobromic acid to the mixture.

-

Initiation: While illuminating the mixture, slowly add hydrogen peroxide dropwise. The light initiates the formation of bromine radicals, which selectively brominate the benzylic position.

-

Reaction Monitoring: The reaction is typically allowed to proceed for 6 to 24 hours. Monitor the progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, wash the reaction mixture with a saturated sodium sulfite solution to quench any remaining peroxide and bromine. Subsequently, wash with water and dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Evaporate the solvent under reduced pressure to obtain crude 2-bromo-6-fluorobenzyl bromide.

Part B: Kornblum Oxidation to 2-bromo-6-fluorobenzaldehyde

-

Reaction Setup: In a suitable reaction vessel, dissolve the crude 2-bromo-6-fluorobenzyl bromide from the previous step in dimethyl sulfoxide (DMSO).

-

Addition of Base: Add an inorganic compound, such as sodium bicarbonate, to the solution.

-

Reaction Conditions: Heat the reaction mixture to approximately 95°C and maintain for 3 to 8 hours.

-

Work-up: After the reaction is complete, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Final Purification: Purify the crude product by silica gel column chromatography to yield pure 2-bromo-6-fluorobenzaldehyde.

Caption: Synthetic pathway to 2-bromo-6-fluorobenzaldehyde.

Step 2: Reductive Amination to this compound

Reductive amination is a cornerstone of amine synthesis, allowing for the conversion of aldehydes or ketones to amines in a one-pot reaction.[3] This process involves the initial formation of an iminium ion from the reaction of the aldehyde with a secondary amine (diethylamine in this case), which is then reduced in situ to the corresponding tertiary amine.

Experimental Protocol: Reductive Amination of 2-bromo-6-fluorobenzaldehyde

This generalized protocol is based on established reductive amination procedures.

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-6-fluorobenzaldehyde (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Amine: Add N,N-diethylamine (1.1 to 1.5 equivalents) to the solution.

-

Formation of Iminium Ion: Stir the mixture at room temperature for a period of time (typically 30 minutes to 2 hours) to allow for the formation of the intermediate iminium ion. The progress of this step can be monitored by TLC or NMR if desired.

-

Addition of Reducing Agent: Add a suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reagent for this transformation and is often the preferred choice.[4] Add the reducing agent portion-wise to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the starting aldehyde is completely consumed, as monitored by TLC or GC. Reaction times can vary from a few hours to overnight.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure.

-

Final Purification: The crude product can be purified by silica gel column chromatography to yield pure this compound.

Caption: Reductive amination of 2-bromo-6-fluorobenzaldehyde.

Analytical Characterization

The structural elucidation and purity assessment of this compound would be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons, the benzylic methylene protons, and the ethyl groups of the diethylamino moiety. The coupling patterns of the aromatic protons would be indicative of the 1,2,3-trisubstituted pattern.

-

¹³C NMR would display signals for all unique carbon atoms in the molecule.

-

¹⁹F NMR would show a singlet corresponding to the fluorine atom on the aromatic ring.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H (aliphatic and aromatic), C-N, and C-Br/C-F bonds.

Applications and Future Directions

This compound serves as a valuable intermediate in organic synthesis. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. This opens up possibilities for the synthesis of a wide array of more complex molecules with potential biological activity.

The N,N-diethylbenzylamine moiety itself is a common structural motif in pharmacologically active compounds, and the unique substitution pattern of this particular derivative could lead to novel compounds with interesting properties. For instance, similar halogenated benzylamines are investigated for their potential as intermediates in the synthesis of agrochemicals and pharmaceuticals.[5]

Conclusion

While the formal discovery and historical timeline of this compound are not well-defined in the scientific literature, its synthesis is readily achievable through a logical and well-established two-step sequence involving the preparation of 2-bromo-6-fluorobenzaldehyde followed by reductive amination. This in-depth guide provides the necessary theoretical framework and practical considerations for its synthesis and characterization. As a versatile building block, this compound holds promise for the development of novel compounds in various fields of chemical research, particularly in the design and synthesis of new drug candidates and agrochemicals. Further exploration of its reactivity and the biological activity of its derivatives will undoubtedly continue to enrich the field of synthetic organic chemistry.

References

- EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents. (URL: https://patents.google.

- King-Pharm. This compound [1355246-95-5]. (URL: https://www.king-pharm.com/products/cas-1355246-95-5.html)

- 1355246-95-5 this compound. (URL: https://www.king-pharm.com/products/pid-1573943.html)

- WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents. (URL: https://patents.google.

- Preparation of the N-(2-Bromo-2-Nitroethenyl) Benzenamine: The First One-Pot Synthesis of a B-Halo-B-Nitroenamine - ResearchGate. (URL: https://www.researchgate.net/publication/257140809_Preparation_of_the_N-2-Bromo-2-Nitroethenyl_Benzenamine_The_First_One-Pot_Synthesis_of_a_B-Halo-B-Nitroenamine)

- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (URL: Not available)

- Reductive Amination - Common Conditions. (URL: https://www.organic-chemistry.

- Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine - YouTube. (URL: https://www.youtube.

- Reductive Amination - Chemistry LibreTexts. (URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/23%3A_Amines/23.

Sources

- 1. This compound [1355246-95-5] | King-Pharm [king-pharm.com]

- 2. 1355246-95-5 this compound [king-pharm.com]

- 3. 1287218-39-6 Cas No. | N-(2-Bromo-6-fluorobenzyl)-N-methylamine | Matrix Scientific [matrixscientific.com]

- 4. US7579473B2 - c-Met modulators and methods of use - Google Patents [patents.google.com]

- 5. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents [patents.google.com]

An In-Depth Technical Guide to N,N-Diethyl 2-bromo-6-fluorobenzylamine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Diethyl 2-bromo-6-fluorobenzylamine is a halogenated benzylamine that serves as a versatile chemical intermediate in organic synthesis. The strategic placement of fluorine and bromine atoms on the aromatic ring, combined with the diethylamine moiety, provides a unique scaffold for creating a diverse range of derivatives. This guide offers a comprehensive overview of the synthesis, physicochemical properties, and potential applications of the core compound and its derivatives, with a particular focus on their relevance in medicinal chemistry and drug discovery. The strategic incorporation of fluorine is a well-established method in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][3] This document provides detailed, field-proven protocols and the scientific rationale behind them to empower researchers in their synthetic endeavors.

Physicochemical Properties & Structural Analysis

This compound (CAS Number: 1355246-95-5) is a distinct molecule whose utility is defined by its structural features.[4][5] The ortho-bromo and ortho-fluoro substituents create a sterically hindered and electronically unique environment around the benzylic carbon.

Key Structural Features:

-

Fluorine Atom: As the most electronegative element, fluorine significantly alters the electronic properties of the aromatic ring.[6] Its presence can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes and can modulate the pKa of the nearby amine.[1][7]

-

Bromine Atom: The bromine atom is a versatile functional handle. It can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to build molecular complexity.

-

N,N-Diethylamine Group: This tertiary amine provides a basic center and influences the compound's solubility and pharmacokinetic profile.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1355246-95-5 | [4][5] |

| Molecular Formula | C₁₁H₁₅BrFN | [5] |

| Molecular Weight | 260.15 g/mol | Calculated |

| Appearance | (Predicted) Colorless to pale yellow oil | Inferred |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred |

Synthesis of the Core Compound: this compound

The most direct and widely used method for synthesizing the title compound is the reductive amination of 2-bromo-6-fluorobenzaldehyde with diethylamine.[7] This two-step, one-pot process is efficient and tolerates a wide range of functional groups.[8][9]

Synthesis Workflow Diagram

Caption: Fig 1. Reductive Amination Workflow.

Detailed Experimental Protocol

Materials:

-

2-Bromo-6-fluorobenzaldehyde (1.0 eq)[10]

-

Diethylamine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere setup

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-6-fluorobenzaldehyde (1.0 eq) and anhydrous dichloromethane. Stir until the aldehyde is fully dissolved.

-

Amine Addition: Add diethylamine (1.2 eq) to the solution. Stir the mixture at room temperature for 1-2 hours. This allows for the formation of the intermediate imine (Schiff base).

-

Causality Insight: The initial reaction between the aldehyde and the amine forms a hemiaminal, which then dehydrates to form the imine. This step is often the rate-limiting step and allowing sufficient time is crucial for high conversion. The presence of the electron-withdrawing fluorine atom can slightly decrease the reactivity of the aldehyde, so ensuring adequate reaction time is important.[11]

-

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed. Stir the reaction overnight at room temperature.

-

Causality Insight: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive than sodium borohydride, which allows it to coexist with the mildly acidic conditions that can favor imine formation without prematurely reducing the starting aldehyde.

-

-

Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12][13]

-

Purification: The resulting crude product (typically a pale yellow oil) can be purified by flash column chromatography on silica gel to yield the pure this compound.

Key Derivatives and Their Synthetic Applications

The true value of this compound lies in its capacity as a scaffold for generating diverse derivatives. The bromine atom is the primary site for modification via cross-coupling reactions.

Derivatization Strategy Diagram

Caption: Fig 2. Key Derivatization Pathways.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for introducing an aryl or heteroaryl group in place of the bromine atom.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or ester (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

-

Schlenk flask or microwave vial

Procedure:

-